1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a sulfonyl group and a pyrrolidine carboxylic acid moiety. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous flow reactors, automated control systems, and advanced purification techniques to achieve high-quality products suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Scientific Research Applications
1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving enzyme inhibition, protein binding, and cellular assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
Compared to similar compounds, 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid stands out due to its unique combination of a benzodiazepine core, sulfonyl group, and pyrrolidine carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H15N3O6S |
---|---|
Molecular Weight |
353.35 g/mol |
IUPAC Name |
1-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H15N3O6S/c18-12-7-13(19)16-10-6-8(3-4-9(10)15-12)24(22,23)17-5-1-2-11(17)14(20)21/h3-4,6,11H,1-2,5,7H2,(H,15,18)(H,16,19)(H,20,21) |
InChI Key |
LGNBGNBMFXSPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC(=O)N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.